N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}thiophene-2-carboxamide
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Overview
Description
N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}thiophene-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the indole and thiophene intermediates. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s indole and thiophene rings allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}thiophene-2-carboxamide is unique due to the presence of the trifluoromethoxy group, which enhances its chemical stability and biological activity
Properties
Molecular Formula |
C17H15F3N2O2S |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H15F3N2O2S/c1-10-12(6-7-21-16(23)15-3-2-8-25-15)13-9-11(24-17(18,19)20)4-5-14(13)22-10/h2-5,8-9,22H,6-7H2,1H3,(H,21,23) |
InChI Key |
HTIBGERZQVDGQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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